N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
The compound N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidine-based acetamide derivative characterized by:
- A 5-chloro-2-methylphenyl group attached to the acetamide nitrogen.
- A 4-methoxyphenyl substituent at the 4-position of the dihydropyrimidinone ring.
Pyrimidine derivatives are widely studied for their antimicrobial, anticancer, and immunomodulatory activities, with substituents critically influencing potency and selectivity .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-3-6-15(21)9-17(13)23-19(25)11-24-12-22-18(10-20(24)26)14-4-7-16(27-2)8-5-14/h3-10,12H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASICCWXXYSMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound, supported by diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 326.76 g/mol
- CAS Number : 25233-50-5
- Density : 1.247 g/cm³
- Boiling Point : 386.1 °C at 760 mmHg
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial properties against various strains of bacteria, including both gram-positive and gram-negative organisms. The presence of the chloro and methoxy groups in the structure enhances its interaction with bacterial cell walls, leading to cell lysis or inhibition of growth.
- Enzyme Inhibition : This compound has been investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong inhibitory effects on these enzymes, which are crucial in various physiological processes and disease pathways.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation.
Table 1: Summary of Biological Activities
Detailed Findings
- Antibacterial Studies : A study evaluating the antibacterial properties found that compounds similar to this compound exhibited moderate to strong activity against specific bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and function, making it a candidate for further development as an antibiotic agent .
- Enzyme Inhibition Research : Research indicated that this compound could effectively inhibit AChE, an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition was attributed to the structural features that allow for effective binding to the enzyme's active site .
- Antitumor Potential : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. This effect is likely mediated through the activation of caspases and modulation of mitochondrial membrane potential .
Scientific Research Applications
Pharmaceutical Applications
One of the primary areas of interest for N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is in the pharmaceutical field. The compound's structure suggests potential activity against various diseases, particularly in the realm of oncology and infectious diseases.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific structure of this compound, with its unique substituents, may enhance its efficacy against certain cancer cell lines. For instance:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives showed IC50 values in the nanomolar range against breast cancer cells (MCF-7) .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Research has shown that compounds with similar structural motifs can inhibit bacterial growth effectively.
- Case Study 2 : In a study focused on novel antimicrobial agents, derivatives resembling this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results .
Agricultural Applications
Beyond pharmaceuticals, this compound may find applications in agriculture as a pesticide or herbicide.
Pesticidal Efficacy
Research into the efficacy of similar compounds has revealed their potential as effective agents against various agricultural pests. The mechanism often involves disrupting critical biological pathways in pests.
- Data Table 1: Pesticidal Efficacy Comparison
| Compound Name | Target Pest | Efficacy (EC50) | Reference |
|---|---|---|---|
| Compound A | Aphis gossypii | 50 µg/mL | Study on Pesticides |
| Compound B | Spodoptera exigua | 30 µg/mL | Agricultural Journal |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in both pharmaceuticals and agriculture. Toxicological assessments are necessary to evaluate its potential risks.
Safety Assessments
Preliminary toxicological studies suggest that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety for human and environmental health.
Comparison with Similar Compounds
Research Findings and Data Gaps
Crystallographic and Conformational Insights
- Pyrimidine derivatives often exhibit planar geometries with dihedral angles <15° between aryl and heterocyclic rings, as seen in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . Similar planarity in the target compound could favor π-π stacking in protein binding pockets.
- Intramolecular hydrogen bonds (e.g., N–H⋯N in ) stabilize conformations critical for biological activity.
Preparation Methods
Biginelli Reaction for Core Formation
The dihydropyrimidinone scaffold is synthesized via a modified Biginelli reaction:
Reagents :
-
4-Methoxybenzaldehyde (1.0 equiv)
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Ethyl acetoacetate (1.2 equiv)
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Urea (1.5 equiv)
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Hydrochloric acid (0.5 M in ethanol)
Procedure :
-
Combine reagents in ethanol and reflux at 80°C for 8–12 h.
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Cool to room temperature, pour into ice water, and filter the precipitate.
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Recrystallize from ethanol to yield ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Yield: 68–72%).
Decarboxylation :
-
Hydrolyze the ester with 10% NaOH at 90°C for 4 h.
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Acidify with HCl to pH 2–3 and extract with ethyl acetate.
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Dry over Na₂SO₄ and concentrate to isolate 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine (Yield: 85–90%).
Preparation of the Acetamide Side Chain
Synthesis of 2-Chloro-N-(5-Chloro-2-Methylphenyl)Acetamide
Reagents :
-
5-Chloro-2-methylaniline (1.0 equiv)
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Chloroacetyl chloride (1.1 equiv)
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Potassium carbonate (1.5 equiv)
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Acetone (solvent)
Procedure :
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Dissolve 5-chloro-2-methylaniline and K₂CO₃ in acetone.
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Add chloroacetyl chloride dropwise at 0°C and stir for 4 h.
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Filter, wash with water, and recrystallize from ethanol to obtain the chloroacetamide (Yield: 78–82%).
N-Alkylation of the Dihydropyrimidinone Core
Optimization of Alkylation Conditions
Key Variables :
-
Base : K₂CO₃ vs. NaH
-
Solvent : DMF vs. THF
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Temperature : 25°C vs. 60°C
Optimal Protocol :
-
Suspend 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF.
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Add 2-chloro-N-(5-chloro-2-methylphenyl)acetamide (1.2 equiv) and stir at 60°C for 12 h.
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Pour into ice water, acidify with acetic acid, and extract with ethyl acetate.
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Purify via column chromatography (SiO₂, hexane:ethyl acetate = 3:1) to isolate the product (Yield: 71%).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 12.45 (s, 1H, NH), 10.12 (s, 1H, CONH), 7.58–6.87 (m, 8H, aromatic), 5.92 (s, 1H, pyrimidinone H-5), 4.21 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃), 2.24 (s, 3H, CH₃).
IR (KBr) :
MS (ESI) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Biginelli + Alkylation | 71 | 98 | Scalable, minimal byproducts |
| Thiouracil Alkylation | 65 | 95 | Avoids decarboxylation step |
| Tosylate Displacement | 58 | 92 | Compatible with sensitive substrates |
Challenges and Mitigation Strategies
Q & A
Basic: What are the optimal synthetic routes for this compound, considering yield and purity?
Methodological Answer:
The synthesis of this acetamide derivative can be optimized using a nucleophilic substitution approach. A typical protocol involves:
- Step 1: Reacting 5-chloro-2-methylaniline with chloroacetyl chloride in anhydrous DMF to form the intermediate chloroacetamide.
- Step 2: Coupling the intermediate with a pyrimidinone core (e.g., 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine) using potassium carbonate as a base in DMF at room temperature.
- Monitoring: Reaction progress is tracked via TLC (e.g., silica gel, ethyl acetate/hexane eluent).
- Purification: Crude product is precipitated by adding ice-cold water, followed by recrystallization from ethanol to achieve >90% purity .
Key Parameters:
- Solvent choice (DMF enhances nucleophilicity).
- Stoichiometric excess of the pyrimidinone core (1.5:1 molar ratio).
- Reaction time (~6–8 hours at 25°C).
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
1H NMR and LC-MS are critical for structural validation:
- 1H NMR (DMSO-d6):
- A singlet at δ 3.77 ppm confirms the methoxy group.
- Aromatic protons (δ 6.96–7.58 ppm) and acetamide NH (δ 10.06 ppm) validate substitution patterns .
- LC-MS: Molecular ion peaks ([M+H]+) should align with the theoretical molecular weight (e.g., ~450–460 g/mol).
- FTIR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm functional groups .
Validation: Compare experimental data with computational predictions (e.g., PubChem’s InChIKey) .
Advanced: What computational strategies predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
Quantum Chemical Calculations (e.g., DFT at B3LYP/6-31G* level):
- HOMO-LUMO Analysis: Predicts electrophilic/nucleophilic sites. For example, the pyrimidinone ring’s carbonyl group (LUMO-rich) may interact with enzyme active sites .
- Molecular Electrostatic Potential (MESP): Identifies regions prone to hydrogen bonding (e.g., acetamide NH as a donor) .
- Docking Studies: Use AutoDock Vina to simulate binding with targets like kinases or GPCRs. Focus on π-π stacking (4-methoxyphenyl group) and hydrophobic interactions (chloro-methylphenyl moiety) .
Validation: Cross-reference docking scores with experimental IC50 values from enzyme inhibition assays.
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Orthogonal Assays: Validate hypoglycemic activity using both glucose uptake (cell-based) and α-glucosidase inhibition (enzymatic) assays .
- Purity Checks: Quantify impurities (>98% purity via HPLC) and test their individual bioactivity.
- Dose-Response Curves: Ensure IC50 values are calculated across a wide concentration range (e.g., 1 nM–100 µM) to rule out false positives .
Case Study: If one study reports cytotoxicity while another does not, replicate under identical conditions (e.g., cell line, serum concentration) .
Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
Stepwise SAR Exploration:
Core Modifications: Synthesize analogs with pyrimidinone replaced by triazole or quinazoline cores to assess scaffold specificity .
Substituent Variations:
- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to study electronic effects.
- Modify the chloro-methylphenyl group to halogenated or alkylated derivatives.
Biological Testing: Use a standardized panel (e.g., antiproliferative, anti-inflammatory, metabolic assays) to compare analogs .
Data Analysis:
- Apply multivariate regression to correlate substituent parameters (Hammett σ, LogP) with activity .
Basic: What analytical techniques ensure batch-to-batch consistency in synthesis?
Methodological Answer:
- HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to quantify impurities (<2% threshold).
- Elemental Analysis: Validate C, H, N, Cl content within ±0.4% of theoretical values.
- XRPD: Confirm crystalline consistency to avoid polymorph-related variability .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
Multi-Omics Approach:
Proteomics: Perform SILAC-based mass spectrometry to identify proteins differentially expressed in treated vs. control cells.
Metabolomics: Track metabolic shifts (e.g., glucose/lipid profiles) via LC-MS.
Kinase Profiling: Use a kinase inhibitor library (e.g., Eurofins) to identify off-target effects .
Validation: CRISPR-Cas9 knockout of candidate targets (e.g., AMPK) to confirm functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
